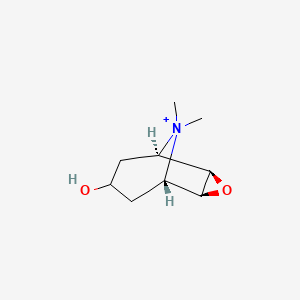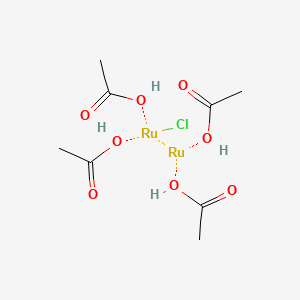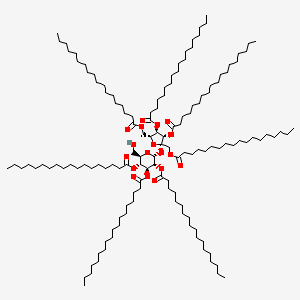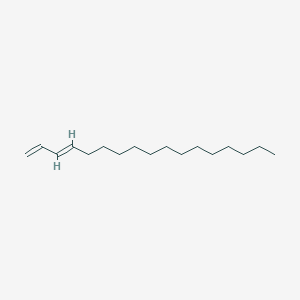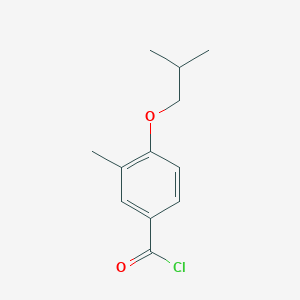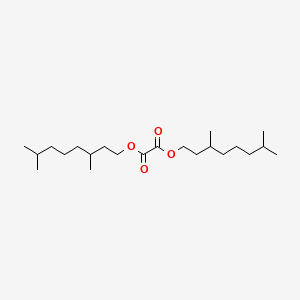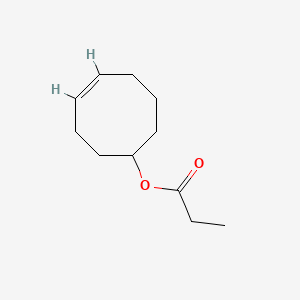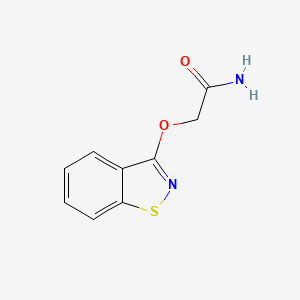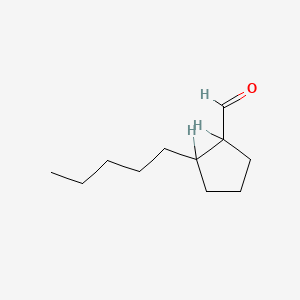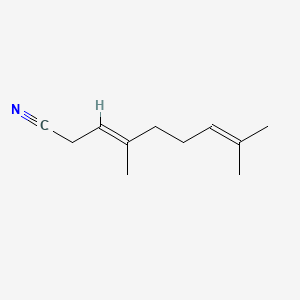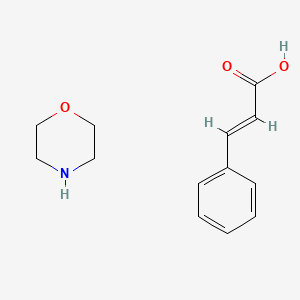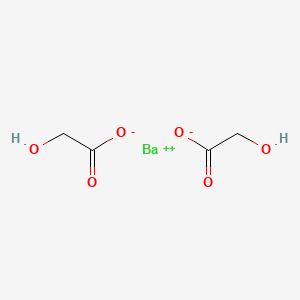
Benzene, dichloroethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, dichloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with dichloroethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, dichloroethoxy- typically involves the chlorination of benzene followed by the introduction of ethoxy groups. One common method is the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting chlorobenzene is then reacted with ethoxy compounds under controlled conditions to yield Benzene, dichloroethoxy-.
Industrial Production Methods
Industrial production of Benzene, dichloroethoxy- often involves large-scale chlorination processes. The use of heterogeneous catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. These catalysts facilitate the chlorination reaction by providing active sites for the reaction to occur, leading to higher conversion rates and reduced by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, dichloroethoxy- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst like FeCl3.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as chlorobenzene, nitrobenzene, and sulfonated benzene compounds .
Aplicaciones Científicas De Investigación
Benzene, dichloroethoxy- has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, dichloroethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted products. These reactions are facilitated by the delocalized π-electrons in the benzene ring, which provide stability and reactivity to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler derivative with only chlorine substituents.
Ethoxybenzene: Contains ethoxy groups without chlorine substituents.
Dichlorobenzene: Contains two chlorine substituents without ethoxy groups.
Uniqueness
Benzene, dichloroethoxy- is unique due to the presence of both dichloro and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62973-52-8 |
|---|---|
Fórmula molecular |
C8H8Cl2O |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2,2-dichloroethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
WHPWQXPEZSAJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


